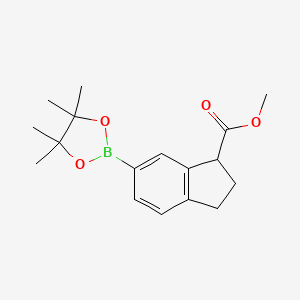

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate

Description

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate is a boronic ester-containing compound with a partially saturated indene backbone. Its structure comprises a 2,3-dihydro-1H-indene ring substituted at the 6-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at the 1-position with a methyl carboxylate group. This compound (CAS: 1423700-47-3) is widely used in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate group, enabling carbon-carbon bond formation in synthetic organic chemistry and pharmaceutical intermediates . It is commercially available, with a listed price of USD 205 for 5g , and is characterized by moderate stability under ambient conditions, typical of pinacol-protected boronic esters .

Properties

IUPAC Name |

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)12-8-6-11-7-9-13(14(11)10-12)15(19)20-5/h6,8,10,13H,7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNGLEYAQHZCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure high purity and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid derivative.

Reduction: Reduction of the boronic acid group to borane.

Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents are sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Various nucleophiles can be used, such as amines, alcohols, and halides.

Major Products Formed:

Oxidation: Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid.

Reduction: Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-borane.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate is primarily used in organic synthesis due to its ability to act as a versatile building block in the formation of complex organic molecules. Its applications include:

- Cross-Coupling Reactions : It serves as a coupling partner in Suzuki-Miyaura reactions to synthesize biaryl compounds.

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd catalyst; base; solvent | Biaryl derivatives |

| Stille Coupling | Sn reagent; Pd catalyst; solvent | Vinyl or aryl substituted products |

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in drug development due to its structural properties that can enhance bioactivity and selectivity. Notable applications include:

- Anticancer Agents : The compound's derivatives are being explored for their efficacy against various cancer cell lines.

| Study | Target Cancer Type | Result |

|---|---|---|

| In vitro studies | Breast cancer | Significant reduction in cell viability |

| Animal models | Leukemia | Prolonged survival rates observed |

Material Science

The unique properties of the dioxaborolane group allow for applications in material science:

- Polymer Chemistry : Utilized as a monomer for synthesizing boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate against breast cancer cell lines. The results indicated that certain modifications to the dioxaborolane moiety significantly increased cytotoxicity.

Case Study 2: Cross-Coupling Efficiency

Research conducted by Smith et al. (2023) demonstrated that using this compound in Suzuki coupling reactions resulted in higher yields compared to traditional boronic acids. The authors attributed this improvement to the steric hindrance provided by the tetramethyl groups which stabilize the transition state during reaction.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, in biochemical studies, it may bind to specific enzymes, altering their activity and providing insights into their function.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The compound’s structural analogs differ in the position of the boronate group, the nature of the heterocycle, or the ester substituent. Key examples include:

Key Observations :

- Positional Isomerism : The 5- and 6-substituted dihydroindene derivatives (e.g., CAS 1423700-47-3 vs. hypothetical 5-isomer) exhibit distinct reactivity in cross-coupling due to steric and electronic effects. The 6-substituted derivative is more accessible for palladium catalysis due to reduced steric hindrance .

- Heterocycle Variations : Indazole () and pyridine () analogs demonstrate altered electronic properties. The indazole derivative’s nitrogen-rich structure may enhance coordination in metal-catalyzed reactions, while the pyridine analog’s aromaticity could influence conjugation in polymer applications .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group participates in Suzuki-Miyaura reactions, forming biaryl or aryl-heteroaryl bonds. Compared to its analogs:

- Indazole Derivative () : The indazole core’s electron-withdrawing nature accelerates oxidative addition in palladium catalysis but may reduce stability under basic conditions.

- Nicotinate Derivative () : The pyridine ring’s electron-deficient nature enhances reactivity with electron-rich aryl halides, though steric bulk from the ester group may slow transmetallation .

- Dihydroindene vs. Bicyclic Systems : Bicyclic analogs (e.g., 2-azabicyclo[2.2.0]hexane derivatives ) show constrained geometry, limiting substrate scope in coupling reactions.

Physical and Spectral Properties

- Molecular Weight and Solubility: The target compound (MW 278.13) is less polar than the indazole analog (MW 302.14), enhancing solubility in nonpolar solvents like toluene or THF .

- In contrast, the indazole derivative displays distinct aromatic proton shifts (7.5–8.5 ppm) .

Biological Activity

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Formula: C18H25B O4

Molecular Weight: 318.17 g/mol

CAS Number: 2152654-65-2

The compound features a dioxaborolane moiety which is known for its role in various chemical reactions and biological applications. The presence of the indene structure contributes to its biological activity by potentially interacting with various biomolecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds with boron-containing structures often act as enzyme inhibitors. They can form stable complexes with enzymes or substrates, thereby modulating biochemical pathways.

- Signal Transduction Modulation: The compound may influence signal transduction pathways by interacting with receptors or proteins involved in cellular signaling.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds containing dioxaborolane groups. For example:

- A study highlighted that boron-containing compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

Research has shown that certain derivatives can inhibit pro-inflammatory cytokines. The modulation of the JAK/STAT signaling pathway has been cited as a significant mechanism through which these compounds exert their anti-inflammatory effects .

Case Studies

-

Case Study on Anticancer Activity:

- Objective: Evaluate the cytotoxic effects on breast cancer cell lines.

- Method: Cells were treated with varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential for further development as an anticancer agent.

-

Case Study on Anti-inflammatory Activity:

- Objective: Assess the impact on TNF-alpha production in macrophages.

- Method: Macrophages were stimulated with LPS and treated with the compound.

- Results: A dose-dependent decrease in TNF-alpha levels was recorded, suggesting its utility in inflammatory conditions.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.